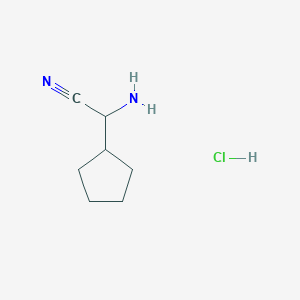
2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which combines a chloropyridine moiety with a benzodiazole ring, making it a valuable compound in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Chloropyridine Introduction: The chloropyridine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole intermediate with 5-chloropyridine-2-amine in the presence of a base such as potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine
- 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride
Uniqueness
Compared to its analogs, 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is unique due to its enhanced solubility and stability, which are imparted by the dihydrochloride salt form. This makes it more suitable for various applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4.2ClH/c13-7-1-3-10(15-6-7)12-16-9-4-2-8(14)5-11(9)17-12;;/h1-6H,14H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUGEKVWCNLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)


![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)


![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)


![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)

